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molecular formula C12H12N2 B7777176 1-Benzylpyridin-2-imine

1-Benzylpyridin-2-imine

Cat. No. B7777176
M. Wt: 184.24 g/mol
InChI Key: DBQGYLFXAFJYBW-UHFFFAOYSA-N
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Patent
US03933836

Procedure details

To a solution of 2-amino-1-(phenylmethyl)pyridinium bromide (94.5 g) in 700 ml of methanol is added, portionwise, a total of 38.5 g of sodium methoxide. The mixture is stirred and heated under reflux conditions for 2.5 hours. Workup yields 63.4 g of the title compound, melting point 52°-54°C.
Name
2-amino-1-(phenylmethyl)pyridinium bromide
Quantity
94.5 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
38.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br-].[NH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N+:4]=1[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C[O-].[Na+]>CO>[C:10]1([CH2:9][N:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]2=[NH:2])[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:0.1,2.3|

Inputs

Step One
Name
2-amino-1-(phenylmethyl)pyridinium bromide
Quantity
94.5 g
Type
reactant
Smiles
[Br-].NC1=[N+](C=CC=C1)CC1=CC=CC=C1
Name
Quantity
700 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
38.5 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated under reflux conditions for 2.5 hours
Duration
2.5 h

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CN1C(C=CC=C1)=N
Measurements
Type Value Analysis
AMOUNT: MASS 63.4 g
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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